(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one

Catalog No.
S13082833
CAS No.
909707-18-2
M.F
C10H11BrO2
M. Wt
243.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one

CAS Number

909707-18-2

Product Name

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one

IUPAC Name

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

InChI

InChI=1S/C10H11BrO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6,10,13H,5H2,1H3/t10-/m1/s1

InChI Key

YHBJHFSGJLHNDO-SNVBAGLBSA-N

Canonical SMILES

CC(=O)CC(C1=CC(=CC=C1)Br)O

Isomeric SMILES

CC(=O)C[C@H](C1=CC(=CC=C1)Br)O

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one is an organic compound with the molecular formula C10H11BrO2C_{10}H_{11}BrO_{2} and a molecular weight of approximately 243.10 g/mol. This compound features a bromophenyl group, a hydroxyl group, and a ketone functional group, making it an interesting target for various chemical studies and applications. The presence of the bromine atom introduces unique reactivity patterns, particularly in substitution reactions, while the hydroxyl group can participate in hydrogen bonding interactions.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one typically involves an aldol condensation reaction. A common method includes:

  • Reactants: 4-bromobenzaldehyde and 2-butanone.
  • Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst.
  • Mechanism:
    • Formation of an enolate intermediate from 2-butanone.
    • Nucleophilic addition of the enolate to 4-bromobenzaldehyde.
    • Dehydration to yield the desired product.

This method is efficient for producing the compound in moderate to high yields.

(4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structural properties, it may serve as a lead compound in drug discovery and development.
  • Organic Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its chemical properties may allow for use in developing new materials with specific functionalities.

Interaction studies involving (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one focus on its binding affinity to biological targets. The compound's ability to form hydrogen bonds and engage in halogen bonding suggests that it could modulate the activity of enzymes or receptors. Further research is necessary to elucidate specific interactions and their implications for biological systems.

Several compounds share structural similarities with (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one:

  • 2-Butanone, 4-(4-chlorophenyl)-4-hydroxy-
  • 2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-
  • 2-Butanone, 4-(4-methylphenyl)-4-hydroxy-

Uniqueness

The uniqueness of (4R)-4-(3-bromophenyl)-4-hydroxybutan-2-one lies primarily in its bromine substitution. This halogen not only influences its reactivity but also enhances its biological interactions through halogen bonding. Compared to its analogs, which may contain different substituents like chlorine or fluorine, the brominated version exhibits distinct chemical behavior and potentially different pharmacological profiles.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.99424 g/mol

Monoisotopic Mass

241.99424 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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